REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[NH2:6].[C:7](Cl)(Cl)=[O:8].C1(C)C=CC=CC=1.[CH:18]([N:21]([CH:24]([CH3:26])C)CC)([CH3:20])C.N1CCCC1>ClCCl>[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[NH:6][C:7]([N:21]1[CH2:18][CH2:20][CH2:26][CH2:24]1)=[O:8]
|
Name
|
|
Quantity
|
7.01 g
|
Type
|
reactant
|
Smiles
|
S1C(=NC=C1)N
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
17.5 mL
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-60 °C
|
Type
|
CUSTOM
|
Details
|
After the mixture was stirred for another 20 minutes near −60° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
after a few minutes the cold bath was removed
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed to 10° C. over a period of more than an hour
|
Type
|
CUSTOM
|
Details
|
was quenched with concentrated aqueous ammonium hydroxide (100 mL)
|
Type
|
STIRRING
|
Details
|
stirred thoroughly
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
WASH
|
Details
|
the combined organic phases were washed twice with water
|
Type
|
EXTRACTION
|
Details
|
each aqueous phase was back-extracted with dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
The combined organic phases were concentrated to a slurry
|
Type
|
ADDITION
|
Details
|
diluted with 2:1 hexanes/ethyl acetate (30 mL)
|
Type
|
FILTRATION
|
Details
|
The solids were collected by filtration
|
Type
|
WASH
|
Details
|
rinsed with more 2:1 hexanes/ethyl acetate
|
Type
|
WASH
|
Details
|
rinsed in 2:1 hexanes/dichloromethane
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |